Cas no 7417-57-4 (diethyl 3-methylidenecyclopropane-1,2-dicarboxylate)

diethyl 3-methylidenecyclopropane-1,2-dicarboxylate structure
7417-57-4 structure
Product name:diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
CAS No:7417-57-4
MF:C10H14O4
MW:198.21576
CID:979079
PubChem ID:300524

diethyl 3-methylidenecyclopropane-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
    • (+-)-3-Methylen-cyclopropan-dicarbonsaeure-(1r.2t)-diaethylester
    • (+-)-Methylen-cyclopropan-1r,2t-dicarbonsaeure-diaethyle
    • (+-)-methylene-cyclopropane-1r,2t-dicarboxylic acid diethyl ester
    • 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
    • AG-G-94636
    • CTK2H9844
    • Diethyl 3-methylene-1,2-cyclopropanedicarboxylate
    • diethyl 3-methylenecyclopropane-trans-1,2-dicarboxylate
    • Feist's ester
    • NSC175290
    • SureCN4857506
    • Diethyl 3-methylene-1,2-cyclopropanedicarboxylate #
    • Diethyl 3-methylenecyclopropane-1,2-dicarboxylate
    • DTXSID10306308
    • SCHEMBL4857506
    • 7417-57-4
    • VOHSAQPFAZSIES-UHFFFAOYSA-N
    • NSC-175290
    • DB-324602
    • 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester
    • 55638-55-6
    • Inchi: InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3
    • InChI Key: VOHSAQPFAZSIES-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1C(C1=C)C(=O)OCC

Computed Properties

  • Exact Mass: 198.08922
  • Monoisotopic Mass: 198.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.11
  • Boiling Point: 260.5°C at 760 mmHg
  • Flash Point: 123.1°C
  • Refractive Index: 1.467
  • PSA: 52.6
  • LogP: 0.91480

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.